molecular formula C22H24N2O8 B15287089 Tetracycline, Antibiotic for Culture Media Use Only

Tetracycline, Antibiotic for Culture Media Use Only

Cat. No.: B15287089
M. Wt: 444.4 g/mol
InChI Key: NWXMGUDVXFXRIG-DXMYQVORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracycline can be synthesized through both fermentation and chemical synthesis. The fermentation process involves the use of Streptomyces bacteria, which naturally produce tetracycline. The chemical synthesis of tetracycline involves several steps, including the formation of the tetracycline core structure and the addition of various functional groups .

Industrial Production Methods

Industrial production of tetracycline typically involves large-scale fermentation using Streptomyces bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate tetracycline. The purified compound is further processed to obtain the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Tetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the complex functionality and sensitivity of the tetracycline molecule to mild reaction conditions such as acid, base, and heat .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anhydrotetracycline (from dehydration), reduced tetracycline derivatives, and various substituted tetracycline compounds .

Scientific Research Applications

Tetracycline has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antibiotic synthesis and structure-activity relationships.

    Biology: Employed in genetic research to control gene expression in tetracycline-inducible systems.

    Medicine: Widely used to treat bacterial infections and as a prophylactic agent in various medical conditions.

    Industry: Utilized in veterinary medicine and as a growth promoter in animal husbandry .

Comparison with Similar Compounds

Similar Compounds

  • Chlortetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline
  • Tigecycline

Uniqueness of Tetracycline

Tetracycline is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. While other tetracyclines share similar mechanisms of action, tetracycline itself is often considered the parent compound for nomenclature purposes . Additionally, tetracycline’s relatively low cost and wide availability make it a valuable antibiotic in both human and veterinary medicine .

Properties

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

IUPAC Name

(4S,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9?,10?,15-,21+,22-/m0/s1

InChI Key

NWXMGUDVXFXRIG-DXMYQVORSA-N

Isomeric SMILES

C[C@@]1(C2CC3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

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